

molecular structure of Methyl 3-fluoro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 3-fluoro-4-hydroxybenzoate

Cat. No.: B1588349

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure of **Methyl 3-fluoro-4-hydroxybenzoate**

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Building Block

Methyl 3-fluoro-4-hydroxybenzoate (CAS No: 403-01-0) is a substituted aromatic ester of significant interest in synthetic and medicinal chemistry.[1] Its structure, comprising a benzene ring functionalized with a fluorine atom, a hydroxyl group, and a methyl ester, provides a unique combination of reactivity and physicochemical properties.[2] The strategic placement of the fluorine atom ortho to the hydroxyl group and meta to the ester introduces specific electronic effects that are highly valuable in the design of novel chemical entities. This guide provides an in-depth exploration of its molecular structure, from synthesis and characterization to the scientific principles underpinning its analysis. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating for robust scientific outcomes.

Molecular Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in complex synthetic routes. **Methyl 3-fluoro-4-hydroxybenzoate** is a white to off-

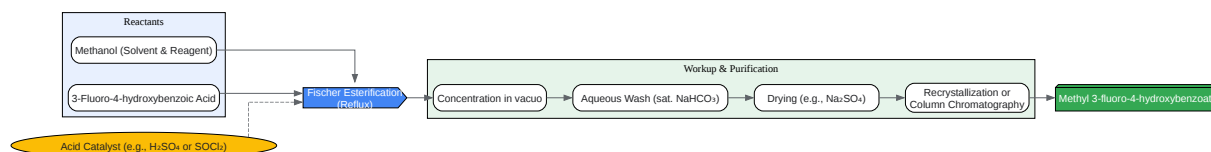
white solid at room temperature, with a melting point typically observed in the range of 91-93°C.^[1] This defined melting point is a critical preliminary indicator of sample purity.

Property	Value	Source(s)
CAS Number	403-01-0	[1]
Molecular Formula	C ₈ H ₇ FO ₃	[1][3]
Molecular Weight	~170.14 g/mol	[1][3][4]
Physical Form	White to off-white solid	[1]
Melting Point	91-93°C	[1]
InChI Key	IYUSGKSCDUJSKS-UHFFFAOYSA-N	[5]
SMILES	COC(=O)C1=CC(=C(C=C1)O)F	[5]

Synthesis: The Logic of Fischer Esterification

The most common and efficient route to **Methyl 3-fluoro-4-hydroxybenzoate** is the Fischer esterification of its carboxylic acid precursor, 3-fluoro-4-hydroxybenzoic acid. This reaction is a cornerstone of organic synthesis, and understanding the rationale behind each step is key to achieving high yield and purity.

The core principle involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Methyl 3-fluoro-4-hydroxybenzoate**.

Experimental Protocol: Synthesis

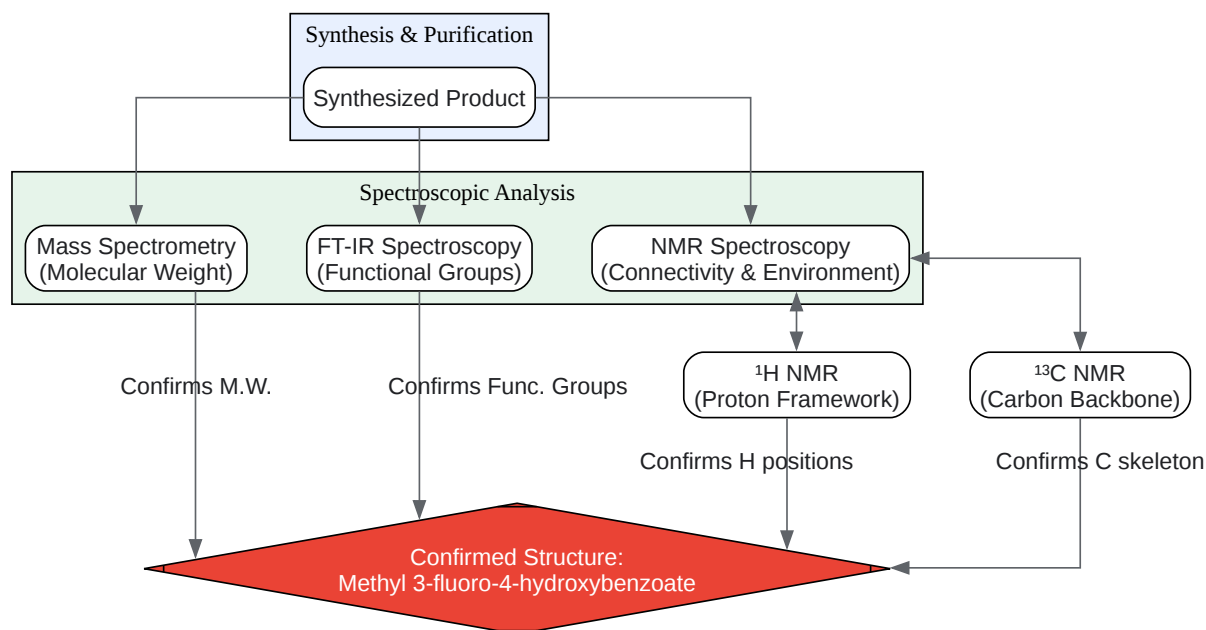
This protocol is based on established esterification procedures.^{[1][6]}

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve 3-fluoro-4-hydroxybenzoic acid (1.0 eq) in an excess of methanol (approx. 10-15 mL per gram of acid).
- **Catalyst Addition:** Cool the solution to 0°C in an ice bath. Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~0.1 eq) or thionyl chloride (SOCl₂, ~1.2 eq), dropwise.
 - **Causality:** The acid catalyst is essential to protonate the carbonyl group, activating it for nucleophilic attack by methanol. Thionyl chloride is highly effective as it reacts with methanol to form HCl in situ and also consumes water, driving the equilibrium forward.
- **Reaction:** Warm the mixture to reflux (approximately 65-70°C) and maintain for 1-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup - Quenching & Extraction:** Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the methanol.

- Dissolve the residue in a suitable organic solvent like ethyl acetate.
- Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate (NaHCO_3) solution, followed by brine.
 - Causality: The NaHCO_3 wash is critical for neutralizing the acid catalyst and removing any unreacted carboxylic acid starting material by converting it to its water-soluble sodium salt. The brine wash removes residual water from the organic phase.
- Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purification: If necessary, purify the crude solid by recrystallization or silica gel column chromatography to obtain the final product as a white solid.

Structural Elucidation: A Multi-Technique Approach

The unambiguous determination of the molecular structure of **Methyl 3-fluoro-4-hydroxybenzoate** relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system of confirmation.



[Click to download full resolution via product page](#)

Caption: Logical workflow for the structural validation of the synthesized compound.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering the first direct confirmation of the chemical formula.

- **Technique:** Electrospray Ionization (ESI) is a common soft ionization technique suitable for this molecule.
- **Expected Result:** The analysis should reveal a molecular ion peak corresponding to the compound's molecular formula, $C_8H_7FO_3$.

- Data Summary:

Ion	Calculated m/z	Observed m/z	Interpretation
[M+H] ⁺	171.0452	~171.05	Protonated molecule
[M+Na] ⁺	193.0271	~193.03	Sodium adduct
[M-H] ⁻	169.0306	~169.03	Deprotonated molecule

Predicted m/z values
are based on
monoisotopic mass.[\[5\]](#)

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

- Experimental Protocol: A small amount of the solid sample is analyzed using an FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
- Expected Absorptions:

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Rationale
~3300-3500 (broad)	O-H stretch	Phenolic Hydroxyl (-OH)	The broadness is due to hydrogen bonding.
~1680-1710 (strong)	C=O stretch	Ester Carbonyl	Position is typical for an aromatic ester.
~1600, ~1450	C=C stretch	Aromatic Ring	Characteristic vibrations of the benzene ring.
~1200-1300	C-O stretch	Ester and Phenol	Strong absorptions from the C-O single bonds.
~1100-1200	C-F stretch	Aryl-Fluoride	A strong, characteristic absorption for the C-F bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in the molecule. The spectra are typically recorded in a deuterated solvent like CDCl₃ or DMSO-d₆.

¹H NMR Spectroscopy

This technique provides information about the number, environment, and connectivity of protons.

- Expected ¹H NMR Data (Predicted):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~9.0-10.0	Singlet (broad)	1H	Ar-OH	The phenolic proton is acidic and often appears as a broad singlet.
~7.6-7.8	Doublet of doublets (dd)	1H	Ar-H (H-2)	This proton is ortho to the ester (electron-withdrawing) and meta to the fluorine.
~7.4-7.6	Doublet of doublets (dd)	1H	Ar-H (H-6)	This proton is ortho to the fluorine, resulting in a large H-F coupling constant.
~7.0-7.2	Triplet or Doublet of doublets (dd)	1H	Ar-H (H-5)	This proton is ortho to the hydroxyl group and coupled to both H-6 and the fluorine.
~3.9	Singlet	3H	-O-CH ₃	The methyl ester protons are in a simple environment and appear as a singlet.

¹³C NMR Spectroscopy

This technique maps the carbon skeleton of the molecule.

- Expected ^{13}C NMR Data (Predicted):

Chemical Shift (δ , ppm)	Assignment	Rationale
~165	C=O	The ester carbonyl carbon is significantly deshielded.
~150-155 (d)	C-F	The carbon directly bonded to fluorine shows a very large one-bond C-F coupling constant (^1JCF).
~145-150 (d)	C-OH	This carbon is attached to the hydroxyl group and shows a smaller two-bond C-F coupling constant (^2JCF).
~125 (d)	Ar-CH (C-6)	Aromatic CH carbon coupled to fluorine.
~122	Ar-C (C-1)	The carbon bearing the ester group.
~118 (d)	Ar-CH (C-5)	Aromatic CH carbon coupled to fluorine.
~115 (d)	Ar-CH (C-2)	Aromatic CH carbon coupled to fluorine.
~52	-O-CH ₃	The methyl ester carbon.

(d) = doublet due to C-F coupling.

Applications and Significance

Methyl 3-fluoro-4-hydroxybenzoate is not merely a chemical curiosity; it is a valuable intermediate in the synthesis of more complex molecules.^[4]

- **Pharmaceutical Synthesis:** It is used as a building block for creating trisubstituted imidazole derivatives, a class of compounds explored for various therapeutic applications.[2] The fluorine atom can enhance metabolic stability and binding affinity of the final drug candidate.
- **Chemosensor Development:** Derivatives of this compound have been successfully used to create fluorogenic chemosensors with high selectivity for metal ions, such as Al^{3+} . [2] This has potential applications in bio-imaging and medical diagnostics.[2]

Safety and Handling

As a laboratory chemical, **Methyl 3-fluoro-4-hydroxybenzoate** must be handled with appropriate care.

- **Hazards:** It is classified as a hazardous substance that may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2][7]
- **Precautions:** Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. 214822-96-5 | METHYL 4-FLUORO-3-HYDROXYBENZOATE [fluoromart.com]
- 3. chemscene.com [chemscene.com]
- 4. Buy Methyl 4-Fluoro-3-hydroxybenzoate | 214822-96-5 [smolecule.com]
- 5. PubChemLite - Methyl 3-fluoro-4-hydroxybenzoate (C₈H₇FO₃) [pubchemlite.lcsb.uni.lu]
- 6. Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate [benchchem.com]
- 7. Methyl 4-fluoro-3-hydroxybenzoate | 214822-96-5 [sigmaaldrich.com]

- To cite this document: BenchChem. [molecular structure of Methyl 3-fluoro-4-hydroxybenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1588349#molecular-structure-of-methyl-3-fluoro-4-hydroxybenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com